molecular formula C12H26O10S2 B13966668 3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanesulfonate

3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanesulfonate

Cat. No.: B13966668
M. Wt: 394.5 g/mol
InChI Key: BGCFJPQXVQSYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility in water and some organic solvents like ethanol and methanol. It also exhibits good chemical stability, making it resistant to decomposition or hydrolysis .

Chemical Reactions Analysis

Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including:

Mechanism of Action

Pentaethylene Glycol Dimethanesulfonate functions primarily as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to DNA, leading to DNA damage and cell death. This mechanism is particularly useful in chemotherapy for targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as:

    Tetraethylene Glycol Dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.

    Hexaethylene Glycol Dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.

    Polyethylene Glycol Dimethanesulfonate: A broader category that includes various lengths of ethylene glycol units.

The uniqueness of Pentaethylene Glycol Dimethanesulfonate lies in its specific chain length, which provides a balance between solubility and stability, making it suitable for a variety of applications .

Properties

Molecular Formula

C12H26O10S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C12H26O10S2/c1-23(13,14)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-24(2,15)16/h3-12H2,1-2H3

InChI Key

BGCFJPQXVQSYIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C

Origin of Product

United States

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